molecular formula C20H15ClO3 B2364648 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1810710-61-2

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2364648
CAS RN: 1810710-61-2
M. Wt: 338.79
InChI Key: WUIHYZIMCGPHDB-ZRDIBKRKSA-N
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Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

This compound has been utilized in the synthesis of novel pyrazoline derivatives, with a focus on anti-inflammatory and antibacterial activities. A microwave irradiation method was employed for synthesis, resulting in high yields and environmental friendliness. The derivatives showed potent antibacterial activity and promising drug score profiles, making them potential templates for anti-inflammatory activity (Ravula et al., 2016).

Antioxidant Properties

A series of derivatives synthesized from the compound demonstrated potent antioxidant activity. This study not only focused on the synthesis but also involved ADMET, QSAR, and molecular modeling studies. These compounds showed good correlations with in vitro anti-oxidant results and binding affinities in molecular docking studies (Prabakaran et al., 2021).

Nonlinear Optical Properties

The compound was studied for its linear, second, and third-order nonlinear optical (NLO) properties. It showed potential for use in semiconductor devices due to its notable NLO activities and thermal stability. The electron transfer integral values indicated suitability as an electron transport material in organic semiconductor devices (Shkir et al., 2019).

Crystal Structure Analysis

The crystal structure of this compound was analyzed, revealing specific dihedral angles between its structural units and interactions observed in the crystal, including C—H⋯π and π–π interactions. This analysis contributes to the understanding of the molecular geometry and potential applications in material science (Kapoor et al., 2011).

Photochromic Properties

The compound was used in synthesizing derivatives exhibiting photochromic properties in solution. These derivatives also showed fluorescence, indicating potential applications in materials that require photo-responsive properties (Makarova et al., 2011).

Solvent Polarity Effects

Research on the effects of solvent polarity on the photophysical properties of derivatives of this compound provided insights into their absorption and fluorescence characteristics. This study is crucial for understanding the molecular behavior in different environments and could inform the design of photophysical materials (Kumari et al., 2017).

Anticancer and Antimicrobial Activities

The compound's derivatives were examined for their antimicrobial activity, demonstrating significant effects against fungal and bacterial strains. Molecular docking studies identified interactions with different proteins, suggesting potential as a candidate for drug development (Viji et al., 2020).

properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIHYZIMCGPHDB-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

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